6-fluoro-4-methoxy-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antioxidant and Cytotoxic Properties
6-methoxytetrahydro-β-carboline derivatives, closely related to 6-fluoro-4-methoxy-1H-indole, have been investigated for their antioxidant and cytotoxicity properties. These derivatives exhibited moderate antioxidant activities and mild toxicity on non-tumorous cell lines. The research suggests that such compounds can be generated via the Maillard reaction and hold potential as antioxidants with safer profiles compared to traditional treatments like 5-fluorouracil and cisplatin (Goh et al., 2015).
Antibacterial and Antioxidant Activities
A novel series of fluoro/methoxy indole analogues was synthesized, showing significant antibacterial and antioxidant activities. The antibacterial activities of these compounds were especially notable against S. epidermidis, S. aureus, and E. coli. Additionally, the antioxidant activity was highlighted, demonstrating the potential of such compounds in treating infections and preventing oxidative stress-related damage (Shaik et al., 2021).
Antimicrobial and Anti-inflammatory Applications
Research into 2-(2'/3'/4'/6'-substituted phenyl)-1H-indoles has shown that compounds bearing amino, methyl, methoxy, hydroxyl, and fluoro groups exhibit better anti-inflammatory, antioxidant, and antimicrobial activities. These findings indicate the broad application potential of such indole derivatives in treating inflammation and microbial infections while also providing antioxidant benefits (Sravanthi et al., 2015).
Anticancer Properties
Indole derivatives, including those related to 6-fluoro-4-methoxy-1H-indole, have been explored for their anticancer properties. One study found that certain indole-based compounds interfered with HIV-1 attachment, suggesting potential therapeutic applications in the treatment of HIV (Wang et al., 2009). Another investigation into substituted 2-phenyl-1H-indoles revealed potent antioxidant activity in assays, indicating their potential in cancer prevention and treatment due to their ability to scavenge free radicals (Karaaslan et al., 2013).
properties
IUPAC Name |
6-fluoro-4-methoxy-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-12-9-5-6(10)4-8-7(9)2-3-11-8/h2-5,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYWJOYRVOVQDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=CN2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646245 |
Source
|
Record name | 6-Fluoro-4-methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-4-methoxy-1H-indole | |
CAS RN |
885521-02-8 |
Source
|
Record name | 6-Fluoro-4-methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.